6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol involves several steps. One common method includes the cyclization of olivetol with citral in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction forms the core benzo[c]chromene structure, which is then subjected to further modifications to introduce the pentyl and methyl groups .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from cannabis plants. The process includes the use of solvents like ethanol or supercritical carbon dioxide to extract the cannabinoids, followed by chromatographic techniques to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cannabinol (CBN), a non-psychoactive cannabinoid.
Reduction: Reduction reactions can convert it to tetrahydrocannabinol (THC) derivatives with different psychoactive properties.
Substitution: Halogenation and other substitution reactions can modify the compound to produce various analogs with altered pharmacological effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Cannabinol (CBN): Formed through oxidation.
Tetrahydrocannabinol (THC) Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol has numerous applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its role in various physiological processes.
Medicine: Investigated for its therapeutic potential in treating conditions like chronic pain, multiple sclerosis, and epilepsy.
Mechanism of Action
The compound exerts its effects primarily by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and influence various physiological processes, including pain perception, appetite, and mood .
Comparison with Similar Compounds
Similar Compounds
Δ8-Tetrahydrocannabinol (Δ8-THC): A similar compound with a slightly different chemical structure, resulting in different pharmacological effects.
Cannabidiol (CBD): Another cannabinoid with significant therapeutic potential but lacks the psychoactive effects of Δ9-THC.
Cannabinol (CBN): A non-psychoactive cannabinoid formed through the oxidation of Δ9-THC.
Uniqueness
6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol is unique due to its potent psychoactive effects and its ability to bind strongly to cannabinoid receptors, making it a valuable compound for both recreational and medicinal purposes .
Properties
IUPAC Name |
6,6,9-trimethyl-4-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-10-12-18(22)19-16-13-14(2)9-11-17(16)21(3,4)23-20(15)19/h10,12-13,16-17,22H,5-9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCCJNTVTZPGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C2C(=C(C=C1)O)C3C=C(CCC3C(O2)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954711 | |
Record name | 6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33086-25-8 | |
Record name | 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,8,10a-tetrahydro-3-pentyl-6,6,9-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033086258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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